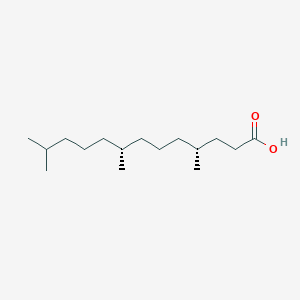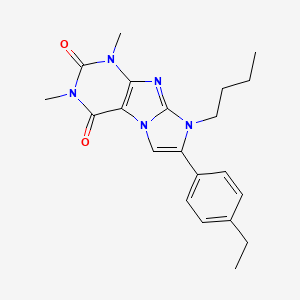
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with a haloketone.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the thiazolopyrimidine core.
Introduction of the Chlorophenyl and Phenylethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the chlorophenyl ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-one: This compound differs by having a ketone group instead of a hydroxyl group.
3-(4-Methylphenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
属性
| 86346-92-1 | |
分子式 |
C20H21ClN2OS |
分子量 |
372.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C20H21ClN2OS/c21-17-10-8-16(9-11-17)20(24)18(12-7-15-5-2-1-3-6-15)25-19-22-13-4-14-23(19)20/h1-3,5-6,8-11,18,24H,4,7,12-14H2 |
InChI 键 |
UAODHVVMCHJNDL-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




